tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride
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Overview
Description
“tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride” is a chemical compound with the CAS Number: 1491150-62-9 . It has a molecular weight of 252.74 and its IUPAC name is tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their stereochemistry.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 252.74 .Scientific Research Applications
Synthesis and Medicinal Applications
tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride has been utilized in the synthesis of various compounds with potential medicinal applications. For instance, it has been involved in the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which were evaluated as anti-inflammatory and analgesic agents. These compounds exhibited dual inhibitory activity against prostaglandin and leukotriene synthesis, showing anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Chemical Synthesis and Characterization
The compound has also been used in the synthesis of specific chemical structures like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate. This process involves coupling with aromatic aldehydes to form Schiff base compounds, which are characterized using various spectroscopic methods and X-ray crystallography (Çolak et al., 2021).
Enantioselective Synthesis
Another application is in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy. This synthesis method achieved high yield and enantiomeric excess, proving significant for the creation of chiral pyrrolidine derivatives (Chung et al., 2005).
Conformational Analysis
The compound has also played a role in understanding the conformational properties of the proline pyrrolidine ring. Research involving tert-butyl group substitutions at specific positions has provided insights into the motional restrictions and puckering effects of the pyrrolidine ring, important in peptide and protein structures (Koskinen et al., 2005).
Safety and Hazards
For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "tert-Butyl trans-3-amino-4-methoxy-1-pyrrolidinecarboxylate hydrochloride" . The MSDS contains important information about the compound’s potential hazards, safe handling procedures, and emergency response measures.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-methoxypyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-5-7(11)8(6-12)14-4;/h7-8H,5-6,11H2,1-4H3;1H/t7-,8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOLHSBJOADQTE-WSZWBAFRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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